molecular formula C12H10O3S B12063368 2-[3-(Hydroxymethyl)phenyl]thiophene-3-carboxylic acid CAS No. 776312-23-3

2-[3-(Hydroxymethyl)phenyl]thiophene-3-carboxylic acid

Cat. No.: B12063368
CAS No.: 776312-23-3
M. Wt: 234.27 g/mol
InChI Key: GTGHWLDTWBPTSR-UHFFFAOYSA-N
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Description

2-[3-(Hydroxymethyl)phenyl]thiophene-3-carboxylic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a hydroxymethyl group attached to the phenyl ring and a carboxylic acid group attached to the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Hydroxymethyl)phenyl]thiophene-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 3-(hydroxymethyl)benzaldehyde with thiophene-3-carboxylic acid under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out in a solvent like toluene at elevated temperatures.

Another approach involves the use of Suzuki-Miyaura coupling, where 3-(hydroxymethyl)phenylboronic acid is coupled with thiophene-3-carboxylic acid using a palladium catalyst and a base such as potassium carbonate in a solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The choice of catalysts, solvents, and purification techniques is crucial in ensuring the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Hydroxymethyl)phenyl]thiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The carboxylic acid group can be reduced to form an alcohol or an aldehyde.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: 2-[3-(Carboxyphenyl)]thiophene-3-carboxylic acid.

    Reduction: 2-[3-(Hydroxymethyl)phenyl]thiophene-3-alcohol or 2-[3-(Hydroxymethyl)phenyl]thiophene-3-aldehyde.

    Substitution: Various substituted thiophene derivatives depending on the substituent introduced.

Scientific Research Applications

2-[3-(Hydroxymethyl)phenyl]thiophene-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the development of organic semiconductors, light-emitting diodes, and other electronic devices.

Mechanism of Action

The mechanism of action of 2-[3-(Hydroxymethyl)phenyl]thiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

2-[3-(Hydroxymethyl)phenyl]thiophene-3-carboxylic acid can be compared with other thiophene derivatives such as:

    2-[3-(Methoxyphenyl)]thiophene-3-carboxylic acid: Similar structure but with a methoxy group instead of a hydroxymethyl group.

    2-[3-(Aminophenyl)]thiophene-3-carboxylic acid: Contains an amino group instead of a hydroxymethyl group.

    2-[3-(Chlorophenyl)]thiophene-3-carboxylic acid: Contains a chlorine atom instead of a hydroxymethyl group.

The uniqueness of this compound lies in the presence of the hydroxymethyl group, which can participate in specific interactions and reactions that other similar compounds may not.

Properties

CAS No.

776312-23-3

Molecular Formula

C12H10O3S

Molecular Weight

234.27 g/mol

IUPAC Name

2-[3-(hydroxymethyl)phenyl]thiophene-3-carboxylic acid

InChI

InChI=1S/C12H10O3S/c13-7-8-2-1-3-9(6-8)11-10(12(14)15)4-5-16-11/h1-6,13H,7H2,(H,14,15)

InChI Key

GTGHWLDTWBPTSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=CS2)C(=O)O)CO

Origin of Product

United States

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